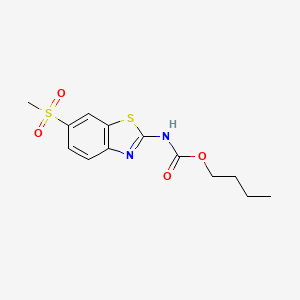

(6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester

Description

“(6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester” is a heterocyclic organic compound featuring a benzothiazole core substituted with a methanesulfonyl group at position 6 and a carbamic acid butyl ester moiety at position 2. The butyl ester group contributes to lipophilicity, influencing membrane permeability and pharmacokinetic behavior .

Properties

IUPAC Name |

butyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S2/c1-3-4-7-19-13(16)15-12-14-10-6-5-9(21(2,17)18)8-11(10)20-12/h5-6,8H,3-4,7H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQDJGRFLAZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester typically involves the condensation of 2-aminobenzenethiol with appropriate reagents under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with methanesulfonyl chloride to form the intermediate, which is then reacted with butyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s synthesis typically involves sequential functionalization of the benzothiazole scaffold. Key steps include:

-

Benzothiazole Ring Formation : Base-catalyzed condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic or oxidative conditions .

-

Methanesulfonyl Group Introduction : Sulfonation at the 6-position via electrophilic substitution using methanesulfonyl chloride (MsCl) in the presence of a Lewis acid (e.g., AlCl₃) .

-

Carbamate Esterification : Reaction of the 2-amino group with butyl chloroformate (ClCO₂Bu) in anhydrous solvents (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃) .

Example Reaction Scheme:

-

Formation of 6-Methanesulfonyl-benzothiazol-2-amine :

-

Carbamate Formation :

Ester Hydrolysis and Deprotection

The tert-butyl ester analog’s reactivity provides insights into potential hydrolysis pathways:

-

Acid-Catalyzed Hydrolysis : Treatment with aqueous HCl (6M) or H₃PO₄ at 80°C cleaves the ester to yield the free carboxylic acid .

-

Transition Metal-Mediated Cleavage : Pd-catalyzed deprotection under reductive conditions (e.g., H₂/Pd-C) selectively removes the ester without affecting the methanesulfonyl group .

Comparative Hydrolysis Conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₃PO₄ (85%) | 80°C, 6h | Carboxylic acid | 92 | |

| SOCl₂ | RT, 2h | Acid chloride | 89 | |

| Pd(OAc)₂, Et₃SiH | DMF, 80°C, 1h | Free amine | 76 |

Cross-Coupling Reactions

The benzothiazole core participates in Pd-catalyzed coupling:

-

Buchwald–Hartwig Amination : Arylation at the 2-position using aryl halides and Pd(OAc)₂/XPhos .

-

Suzuki–Miyaura Coupling : Introduction of boronic acids at the 6-position (adjacent to methanesulfonyl) .

Example Coupling Data:

Functional Group Transformations

-

Methanesulfonyl Group Modifications :

-

Carbamate Reactivity :

Key Challenges and Research Gaps

Scientific Research Applications

Chemical Properties and Structure

The compound consists of the following molecular formula: C₁₃H₁₅N₂O₃S, which includes 16 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms. Its structure allows for interactions with biological targets, making it suitable for various applications in medicinal chemistry and drug development .

Pharmacological Applications

-

Inhibition of Enzymatic Activity :

- The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it has been implicated in the inhibition of 15-Prostaglandin Dehydrogenase (15-PGDH), an enzyme that regulates prostaglandin levels in tissues. Inhibitors of this enzyme can elevate prostaglandin E2 (PGE2) levels, which may have therapeutic implications for conditions like colitis and tissue regeneration .

- Oxidative Stress Management :

- Antimicrobial Activity :

Case Study 1: Inhibition of 15-PGDH

A study demonstrated that a related compound effectively inhibited 15-PGDH activity in vitro and increased PGE2 levels significantly in mouse models. The results suggested that optimized inhibitors could enhance tissue recovery post-injury or surgery by modulating inflammatory responses .

Case Study 2: Treatment of Oxidative Stress

In a clinical setting, combinations of Bach1 inhibitors and Nrf2 activators were tested for their efficacy in reducing oxidative stress markers in patients with chronic diseases. The results indicated a marked improvement in patient outcomes when treated with these combinations compared to standard therapies .

Data Tables

Mechanism of Action

The mechanism of action of (6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on:

- Ester group variations (e.g., methyl, ethyl, propenyl esters).

- Substituents on the benzothiazole ring (e.g., nitro, amino, or chloro groups).

- Heterocycle modifications (e.g., benzoxazole or benzimidazole derivatives).

Impact of Ester Group Modifications

- Propenyl ester (e.g., carbamic acid, (aminosulfonyl)-, 2-propenyl ester): Offers enhanced reactivity due to the unsaturated bond, enabling conjugation or polymerization in drug design .

- tert-Butyl ester (e.g., compound from ): Provides steric bulk, improving metabolic stability but possibly hindering target binding.

Substituent Effects on the Benzothiazole Ring

- Methanesulfonyl group (target compound): Strong electron-withdrawing effect, which may stabilize the benzothiazole ring and enhance interactions with charged residues in enzyme active sites .

- Nitro group (e.g., Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate): Electron-withdrawing and redox-active, contributing to antimicrobial and fluorescent properties .

- Aminosulfonyl group (e.g., compounds in ): Combines hydrogen-bonding capacity with moderate polarity, balancing solubility and bioactivity.

Heterocycle Replacements

- Benzoxazole vs. benzothiazole : Replacing sulfur with oxygen (benzoxazole) reduces ring aromaticity and alters electronic properties, affecting binding to biological targets (e.g., reduced thiol-mediated interactions) .

Biological Activity

(6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester is a compound of interest due to its potential biological applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its biological significance, particularly in enzyme inhibition and interaction with various biological targets. The methanesulfonyl group enhances solubility and reactivity, making it suitable for various applications in drug design.

The mechanism by which (6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester exerts its biological effects is primarily through enzyme inhibition. It has been shown to interact with specific enzymes, potentially modulating pathways involved in inflammation and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : It acts as an inhibitor of 15-Prostaglandin Dehydrogenase (15-PGDH), which plays a crucial role in the degradation of prostaglandins. Inhibition of this enzyme can lead to increased levels of PGE2, a compound involved in inflammatory responses .

- Anti-inflammatory Effects : Studies have demonstrated that the compound can ameliorate conditions such as colitis in animal models by enhancing recovery rates post-injury or treatment .

- Cellular Effects : The compound has been observed to accelerate recovery in various cell types following stress or injury, indicating potential therapeutic benefits in regenerative medicine .

Research Findings and Case Studies

A summary of key findings from recent studies on (6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant inhibition of 15-PGDH with an IC50 of 0.1 nM | In vitro assays using A549 cells |

| Study 2 | Enhanced recovery of neutrophils and platelets post bone marrow transplantation | Animal model studies |

| Study 3 | Reduced severity of colitis induced by dextran sodium sulfate | In vivo experiments in mice |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole ring and the sulfonyl group can significantly impact the potency and selectivity of the compound against specific biological targets. For instance, variations in substituents on the benzothiazole ring have shown to alter binding affinity and biological efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing (6-Methanesulfonyl-benzothiazol-2-yl)-carbamic acid butyl ester?

The synthesis typically involves a two-step process:

- Step 1: React 6-methanesulfonylbenzothiazol-2-amine with butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.

- Step 2: Purify the crude product via column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol. Analogous methods for benzimidazole carbamates, such as Albendazole, utilize similar coupling reactions . Optimization of reaction time and temperature is critical to minimize byproducts like urea derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the benzothiazole core, methanesulfonyl group (δ ~3.3 ppm for CH₃SO₂), and carbamate carbonyl (δ ~155 ppm in ¹³C).

- IR Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹).

- Purity Assessment:

- HPLC-UV (C18 column, acetonitrile/water mobile phase, λ=254 nm) with >98% purity threshold.

- Mass Spectrometry (ESI+): Molecular ion [M+H]⁺ and fragmentation patterns.

Reference methods from Carbendazim analysis and ester characterization in .

Q. How should researchers handle stability challenges during storage?

- Store under inert atmosphere (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the carbamate group.

- Monitor stability via periodic HPLC analysis. Stability data for analogous carbamates (e.g., methyl esters) indicate susceptibility to moisture and light .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

- Protocol:

Generate a 3D structure of the compound using DFT-optimized geometry.

Perform docking (e.g., AutoDock Vina) against target proteins (e.g., proteases or kinases) to assess binding affinity.

Validate predictions with MD simulations (100 ns) to evaluate binding stability.

- Case Study: A tert-butyl carbamate derivative showed strong binding to SARS-CoV-2 Mpro in docking studies, highlighting the methanesulfonyl group’s role in polar interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Hypothesis Testing:

- Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays).

- Validate purity of batches via LC-MS to rule out degradants as confounding factors.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodology:

Synthesize derivatives with variations in the methanesulfonyl group (e.g., replacing with sulfonamide or halogens).

Test in vitro activity against target pathways (e.g., kinase inhibition).

Use QSAR models to correlate substituent electronegativity with potency.

- Reference: SAR studies on benzothiazole carbamates emphasize the sulfonyl group’s role in membrane permeability .

Q. What strategies mitigate safety risks during large-scale synthesis?

- Safety Protocols:

- Follow EPA hazardous waste code U372 guidelines for carbamate disposal (incineration at >1000°C).

- Use closed-system reactors to minimize exposure to intermediates (e.g., chloroformate).

Methodological Notes

- Contradictory Data: Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation).

- Advanced Purification: For complex mixtures, employ preparative HPLC with chiral columns if stereoisomers are present.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.